Megestrol-d5
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Overview
Description
Megestrol-d5: is a deuterated form of Megestrol, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Megestrol. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Megestrol-d5 involves the deuteration of Megestrol. One common method includes the use of deuterated reagents in the hydrogenation process. For instance, Megestrol can be reacted with deuterium gas in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated compound. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Megestrol-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of this compound .
Scientific Research Applications
Chemistry: Megestrol-d5 is used as a tracer in chemical studies to understand the reaction mechanisms and pathways of Megestrol. The deuterium labeling helps in distinguishing the compound from other similar molecules in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of Megestrol. It helps in identifying the metabolic pathways and the enzymes involved in the biotransformation of the compound .
Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Megestrol in treating conditions like anorexia, cachexia, and certain cancers. The deuterated compound helps in accurately measuring the drug levels in biological samples .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of Megestrol. It helps in understanding the stability and bioavailability of the drug in different formulations .
Mechanism of Action
Megestrol-d5, like Megestrol, exerts its effects by binding to the progesterone receptors in the body. This binding leads to the activation of specific genes that regulate various physiological processes. The compound also inhibits the release of luteinizing hormone from the pituitary gland, which in turn reduces the production of sex hormones .
Molecular Targets and Pathways:
Progesterone Receptors: this compound binds to these receptors to exert its progestational effects.
Luteinizing Hormone Inhibition: The compound inhibits the release of this hormone, affecting the reproductive system.
Comparison with Similar Compounds
Megestrol: The non-deuterated form of Megestrol-d5.
Megestrol-d3: Another deuterated form with three deuterium atoms.
Hydroxyprogesterone: A similar progestin used in various medical applications.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms do not alter the pharmacological properties of the compound but provide a distinct marker for tracing and analysis .
Biological Activity
Megestrol-d5 is a deuterated derivative of megestrol acetate, a synthetic progestin primarily used in clinical settings for its appetite-stimulating properties in patients suffering from cachexia and anorexia, particularly in cancer and HIV/AIDS patients. The deuteration enhances the compound's pharmacokinetic profile, allowing for more precise studies of its metabolism and biological activity.
- Chemical Formula : C23H30D5O3
- Molecular Weight : Approximately 384.516 g/mol
- Structure : this compound retains the tetracyclic steroid framework characteristic of progestins, with deuterium isotopes incorporated to facilitate tracking in metabolic studies.
This compound exerts its biological effects primarily through:
- Binding to Progesterone Receptors : Similar to its parent compound, megestrol acetate, it binds to progesterone receptors, modulating gene expression related to appetite and metabolism.
- Impact on Appetite and Weight Gain : Clinical studies have shown that megestrol acetate increases appetite and leads to weight gain in patients with severe weight loss due to chronic illnesses.
Appetite Stimulation
This compound has been shown to improve appetite significantly in various patient populations. A systematic review indicated that patients treated with megestrol acetate (and by extension, this compound) experienced a mean weight gain compared to placebo controls:
Cancer Cachexia
In studies focused on cancer cachexia, megestrol acetate demonstrated efficacy in improving weight and quality of life:
- Weight Improvement : Patients showed a relative risk (RR) of 2.19 for appetite improvement compared with placebo .
- Adverse Effects : Notably, higher doses were associated with increased adverse events such as thromboembolic phenomena .
Pharmacokinetics
The unique isotopic labeling of this compound allows researchers to trace its metabolic pathways more accurately. Key findings regarding its pharmacokinetics include:
- Metabolism : Primarily occurs in the liver through hydroxylation and conjugation reactions.
- Excretion : Metabolites are excreted via urine and feces, similar to non-deuterated forms but with enhanced tracking ability due to deuterium labeling.
Comparative Analysis with Other Progestins
Compound Name | Progestogenic Activity | Antigonadotropic Effects | Unique Features |
---|---|---|---|
This compound | High | Yes | Deuterated form for tracking |
Medroxyprogesterone Acetate | High | Yes | Long half-life |
Norethisterone | Moderate | Yes | Strong androgenic activity |
Hydroxyprogesterone Acetate | Moderate | Yes | Used mainly in pregnancy |
Progesterone | High | Yes | Natural hormone |
Case Studies
-
Breast Cancer Treatment :
A dose-response trial involving 368 patients with metastatic breast cancer showed no significant survival advantage with escalated doses of megestrol acetate; however, dose-related weight gain was observed . -
Cachexia in HIV/AIDS Patients :
In a cohort study involving patients with AIDS-related cachexia, treatment with megestrol acetate resulted in significant weight gain without corresponding improvements in quality of life metrics .
Properties
Molecular Formula |
C22H30O3 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2 |
InChI Key |
VXIMPSPISRVBPZ-BZOIHYCQSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.